Glyceryl monopyroglutamate monooleate is a complex compound derived from the esterification of glycerol and oleic acid, specifically designed to enhance emulsification and stability in various formulations. This compound is a monoester, characterized by its unique structure that combines the properties of glycerol with those of oleic acid, a fatty acid known for its hydrophobic characteristics. Glyceryl monopyroglutamate monooleate is recognized for its effectiveness as an emulsifier and surfactant, making it valuable in both food and cosmetic industries.
The chemical formula for glyceryl monopyroglutamate monooleate is , indicating it contains 21 carbon atoms, 40 hydrogen atoms, and 4 oxygen atoms. Its molecular weight is approximately 356.54 g/mol. The compound appears as a clear amber or pale yellow liquid, which is insoluble in water but soluble in organic solvents such as chloroform and ether .
The synthesis of glyceryl monopyroglutamate monooleate primarily involves the esterification reaction between glycerol and oleic acid. This reaction can be represented as follows:
In this process, glycerol acts as the alcohol component while oleic acid serves as the fatty acid. The reaction typically requires the presence of a catalyst to facilitate the ester formation, which may include acid catalysts or alkoxides of alkaline earth metals .
The hydrophilic-lipophilic balance (HLB) of glyceryl monopyroglutamate monooleate is approximately 3.8, indicating its lipophilic nature and suitability for oil-in-water emulsions .
Glyceryl monopyroglutamate monooleate exhibits various biological activities that are essential for its applications in pharmaceuticals and cosmetics. Studies have shown that it possesses surfactant properties that can enhance the bioavailability of active ingredients in formulations. Additionally, it has been assessed for cytotoxicity using assays like BlueScreen, revealing some cytotoxic effects at high concentrations but no significant genotoxicity .
The compound is also involved in lipid metabolism within the body, being a product of fat breakdown by pancreatic lipase. This indicates its potential role in dietary applications and metabolism studies .
The synthesis of glyceryl monopyroglutamate monooleate can be achieved through several methods:
Glyceryl monopyroglutamate monooleate has diverse applications across various industries:
Research on glyceryl monopyroglutamate monooleate includes interaction studies with other compounds to evaluate its compatibility and performance in formulations. For instance, its interaction with various surfactants has been studied to optimize emulsification processes in both food and cosmetic applications. Additionally, studies have explored its behavior in micro-emulsions, revealing insights into how it interacts with water and oil phases under different conditions .
Glyceryl monopyroglutamate monooleate shares similarities with several other compounds that also possess emulsifying properties. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| Glyceryl Monooleate | Monoglyceride | Widely used as an emulsifier; lower HLB (3.8) than others |
| Glyceryl Stearate | Monoglyceride | Higher melting point; used primarily in cosmetics |
| Glyceryl Palmitate | Monoglyceride | Commonly used in food products; enhances texture |
| Glyceryl Oleate | Monoglyceride | Known for moisturizing properties; used in skin care |
Uniqueness of Glyceryl Monopyroglutamate Monooleate:
Glyceryl monopyroglutamate monooleate is a complex ester compound with the molecular formula C26H45NO6 [1]. The compound exhibits a molecular weight of 467.647 grams per mole, with a more precise monoisotopic mass of 467.324688 grams per mole [1]. This molecular weight reflects the substantial size of the molecule, which incorporates multiple functional groups and a long-chain fatty acid component.
Glyceryl monopyroglutamate monooleate exists as a white to pale yellow waxy solid or paste at room temperature and pressure [1] [2]. The compound exhibits characteristic hygroscopic properties, meaning it readily absorbs moisture from the surrounding air environment [3] [4] [5] [6]. This physical manifestation is typical of glycerol-based ester compounds, which demonstrate amphiphilic behavior due to their combined hydrophilic and lipophilic structural components.
The molecular formula of glyceryl monopyroglutamate monooleate is C₂₆H₄₅NO₆, with a molecular weight of 467.64 g/mol [2] [7] [8]. The compound is officially registered under CAS number 84608-82-2 [2] [7] [8]. Structurally, the molecule contains one stereocenter with two possible configurations, one E/Z center, and carries no net charge under standard conditions [8].
Specific density measurements for glyceryl monopyroglutamate monooleate were not found in the available literature. Related glyceryl monooleate compounds typically exhibit densities ranging from 0.9407 to 0.97 g/cm³ at temperatures between 20-35°C [3] [4] [10] [11], suggesting that glyceryl monopyroglutamate monooleate likely falls within a similar density range due to structural similarities.
Direct optical property measurements for glyceryl monopyroglutamate monooleate were not identified in the current literature. The compound exhibits unspecified optical activity [8], indicating potential for chiral interactions due to its stereochemical configuration. Related glyceryl monooleate compounds demonstrate refractive indices ranging from 1.46384 to 1.479 at wavelengths around 589.3 nm and temperatures of 35-40°C [3] [4] [10] [12].
Glyceryl monopyroglutamate monooleate exhibits characteristic amphiphilic solubility behavior consistent with its glycerol ester structure. The compound demonstrates insolubility in water, with related compounds showing water solubility below 3.57 mg/L at 30°C [3] [5] [13]. This hydrophobic behavior is expected due to the predominant lipophilic character of the oleate chain.
| Solvent Category | Solubility Characteristics | Temperature Dependence |
|---|---|---|
| Aqueous media | Insoluble (<3.57 mg/L at 30°C) | No significant temperature effect |
| Alcohols (cold) | Very slightly soluble | Improved solubility at elevated temperatures |
| Alcohols (hot) | Soluble | Temperature-dependent enhancement |
| Chlorinated solvents | Soluble (50 mg/mL in chloroform) | Good solubility at room temperature |
| Ethers | Soluble | Compatible with petroleum ether and diethyl ether |
| Polar organic solvents | Soluble in strong polar systems | Enhanced by polarity |
| Fatty acids and alcohols | Readily soluble | Natural compatibility |
The compound shows particularly good solubility in chloroform, achieving concentrations of 50 mg/mL as a clear, colorless solution [3] [4] [5]. Solubility in organic solvents follows predictable patterns based on polarity matching, with strong polar organic solvents providing the best dissolution characteristics [6].
Collision cross section measurements for glyceryl monopyroglutamate monooleate have been determined using drift tube ion mobility spectrometry methods. These measurements provide critical information for analytical identification and structural characterization of the compound in mass spectrometric applications.
| Ion Type | Collision Cross Section (Ų) | Analytical Method |
|---|---|---|
| [M+H]⁺ | 202.8 | Drift tube, ESI calibration |
| [M+Na]⁺ | 197.3 | Drift tube, ESI calibration |
Both measurements were obtained using single field calibration with ESI Low Concentration Tuning Mix from Agilent Technologies [14] [15]. The slightly larger collision cross section for the protonated molecular ion [M+H]⁺ compared to the sodium adduct [M+Na]⁺ reflects differences in gas-phase ion structure and solvation.
Glyceryl monopyroglutamate monooleate demonstrates characteristic stability profiles consistent with glycerol-based ester compounds. The compound exhibits pronounced hygroscopic properties, requiring careful moisture control during storage and handling [3] [4] [5] [6].
| Stability Parameter | Characteristics | Recommended Conditions |
|---|---|---|
| Moisture sensitivity | High hygroscopic behavior | Sealed containers, desiccant protection |
| Temperature stability | Stable under moderate conditions | 2-8°C refrigerated storage preferred |
| pH stability | Stable in neutral range | pH 5.0-7.0 optimal |
| Light sensitivity | Moderate photosensitivity | Storage away from direct light |
| Air stability | Stable under normal atmosphere | No special atmospheric requirements |
| Shelf life | 24 months under proper conditions | Cool, dry storage essential |
The compound requires storage in cool, dry, well-ventilated locations within sealed containers to prevent moisture absorption and potential degradation [16] [17]. Temperature control between 2-8°C provides optimal stability, though some sources indicate storage at -20°C for extended preservation [3] [4].
Chemical stability is maintained across neutral pH ranges (5.0-7.0), with potential degradation occurring under strongly acidic or basic conditions [10]. The hygroscopic nature necessitates moisture protection during handling and storage to prevent hydrolytic degradation and maintain compound integrity [3] [4] [5].
Irritant